4-Methyl-2-(methylthio)thiophen-3-amine

Description

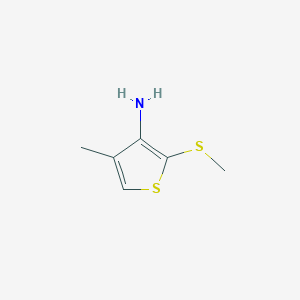

4-Methyl-2-(methylthio)thiophen-3-amine is a thiophene derivative featuring a methyl group at position 4, a methylthio (-SMe) group at position 2, and an amine (-NH₂) group at position 2. Thiophene-based compounds are widely studied due to their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science.

Properties

CAS No. |

88246-46-2 |

|---|---|

Molecular Formula |

C6H9NS2 |

Molecular Weight |

159.3 g/mol |

IUPAC Name |

4-methyl-2-methylsulfanylthiophen-3-amine |

InChI |

InChI=1S/C6H9NS2/c1-4-3-9-6(8-2)5(4)7/h3H,7H2,1-2H3 |

InChI Key |

IZTYASNZLWWUTD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CSC(=C1N)SC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Differences :

- Replaces the methylthio group (position 2) with a benzothiazole moiety fused to the thiophene ring.

- Retains the methyl group at position 4 and the amine at position 2 (vs. position 3 in the target compound).

Functional Implications :

- This could improve binding affinity in biological systems (e.g., enzyme inhibition) compared to the smaller methylthio group in the target compound .

- Benzothiazoles are known for their fluorescence properties, suggesting applications in sensors or optoelectronic materials, unlike the target compound’s likely focus on agrochemicals or pharmaceuticals.

2-([2-(4-Methylphenyl)-1H-indol-3-yl]thio)ethanamine

Structural Differences :

- Replaces the thiophene core with an indole ring.

- Features a thioethylamine (-SCH₂CH₂NH₂) side chain instead of the direct amine and methylthio groups on thiophene.

Functional Implications :

- Indole’s bicyclic aromatic system with a nitrogen atom enables hydrogen bonding and electronic effects distinct from thiophene. This may lead to divergent reactivity in cross-coupling or electrophilic substitution reactions .

- The indole-thioether-amine structure (molecular weight: 282.4 g/mol) could target serotonin receptors or kinase inhibitors, whereas the target compound’s simpler structure may prioritize cost-effective synthesis for bulk applications.

2-(Thiophen-2-yl)ethylamine

Structural Differences :

- Contains two thiophene rings linked via ethyl and methylamine groups, unlike the monosubstituted thiophene in the target compound.

Functional Implications :

- The dual thiophene arrangement may enhance electronic delocalization, affecting redox properties or conductivity in materials science applications .

- The branched amine (molecular weight: 223.4 g/mol) could serve as a ligand in coordination chemistry, whereas the target compound’s amine is positioned for direct derivatization (e.g., acylation or sulfonylation).

4-[4-(Diethylamino)phenyl]-N-methyl-3-nitro-4H-chromen-2-amine

Structural Differences :

- Chromen (benzopyran) core replaces thiophene.

- Features a nitro (-NO₂) group and diethylamino-phenyl substituents, absent in the target compound.

Functional Implications :

- The nitro group increases electrophilicity, enabling reactivity in reduction or substitution reactions, unlike the methylthio group’s nucleophilic character.

- Chromen derivatives are prevalent in antioxidant or anticancer research, diverging from thiophene amines’ typical roles in small-molecule drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.